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For researchers, scientists, and drug development professionals, this guide provides a detailed
comparison of alternative small molecule inhibitors for A Disintegrin and Metalloproteinase 17
(ADAM17), a key therapeutic target in inflammation and cancer. This document outlines the
performance of several inhibitors, supported by experimental data, to aid in the selection of
suitable compounds for research and development.

ADAM17, also known as Tumor Necrosis Factor-a Converting Enzyme (TACE), is a
transmembrane sheddase responsible for the ectodomain shedding of a wide array of cell
surface proteins.[1][2][3][4][5] These substrates include tumor necrosis factor-a (TNF-a),
epidermal growth factor receptor (EGFR) ligands, and interleukin-6 receptor (IL-6R), implicating
ADAML17 in the progression of various diseases.[5][6][7] Consequently, the development of
potent and selective ADAM17 inhibitors is a significant focus of pharmaceutical research.[1][2]

[5181e]

This guide focuses on a selection of small molecule inhibitors and compares their activity and
selectivity, providing a valuable resource for advancing the study of ADAM17-mediated
pathologies.

Comparative Analysis of ADAM17 Inhibitors

The following tables summarize the quantitative data for a selection of small molecule inhibitors
targeting ADAM17. The data has been compiled from various scientific sources to provide a
comparative overview of their potency and selectivity.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10779992?utm_src=pdf-interest
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1189245/full
https://www.researchgate.net/figure/Small-molecule-ADAM17-selective-inhibitors_tbl1_305750662
https://en.wikipedia.org/wiki/ADAM17
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://www.mdpi.com/2073-4409/13/24/2092
https://www.mdpi.com/1422-0067/21/14/5133
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1189245/full
https://www.researchgate.net/figure/Small-molecule-ADAM17-selective-inhibitors_tbl1_305750662
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://synapse.patsnap.com/article/what-are-adam17-inhibitors-and-how-do-they-work
https://www.semanticscholar.org/paper/Recent-Advances-in-ADAM17-Research%3A-A-Promising-for-Moss-Minond/a15e4fd6bf90bc48d422da1d35b381bc8d03caf9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10779992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Table 1: In Vitro Potency of ADAM17 Inhibitors

Compound Target IC50 (nM) Reference

JG26 ADAM17 1.9 [10]

ADAM8 12 [10]

ADAM10 150 [10]

MMP-12 9.4 [10]

KP-457 ADAM17 111 [10]

GW280264X ADAM17 8.0 [10]

ADAM10 11.5 [10]

INCB3619 ADAM17 14 [10]

ADAM10 22 [10]

Aderbasib

(INCB7839) ADAM17 & ADAM10 Low nanomolar [10][11]

BMS-561392 ADAM17 (TACE) Potent inhibitor [2][10]

APLL ADAM17 (TACE) & ] 0]
MMPs

T™MI-1 ADAM17 (TACE) 8.4 [10]

Pratastat ADAM17 - [1]

Terfenadine ADAM17 - [1]

ZLDI-8 ADAM17 - [1]

Compound 2b ADAM17 High inhibitory activity — [1]

Table 2: Selectivity Profile of Selected ADAM17 Inhibitors
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ADAM10 IC50 MMPs IC50 Notes on
Compound o Reference
(nM) (nM) Selectivity
Selective for
ADAM17 and
JG26 150 MMP-12: 9.4 [10]
MMP-12 over
ADAM10.
MMP2: 717,
MMP3: 9760, ) o
Higher selectivity
MMPS8: 2200,
for ADAM17 over
KP-457 748 MMP9: 5410, [10]
other MMPs and
MMP13: 930,
ADAM10.
MMP14: 2140,
MMP17: 7100
Mixed
GW280264X 115 - ADAM10/ADAM1 [10]
7 inhibitor.
Selective
INCB3619 22 - ADAM10/ADAM1 [10]
7 inhibitor.
Potent inhibitor
Aderbasib
Low nanomolar - of both ADAM10 [10][11]
(INCB7839)
and ADAM17.
Non-selective,
also inhibits
Broad MMP
TAPI-1 - o other [10]
inhibitor .
metalloproteinas
es.
Inhibits various
T™MI-1 - - [10]

MMPs

Experimental Protocols
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The following are detailed methodologies for key experiments commonly used to characterize
ADAML17 inhibitors.

In Vitro ADAM17 Activity Assay

This protocol is designed to measure the enzymatic activity of ADAM17 in the presence of

potential inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against
ADAM17.

Materials:

Recombinant human ADAM17 enzyme

Fluorogenic peptide substrate specific for ADAM17 (e.g., based on the cleavage site of TNF-
a)

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NacCl, 10 mM CacCl2, 0.05% Brij-35)
Test compounds dissolved in DMSO
96-well black microplates

Fluorometer

Procedure:

Prepare a serial dilution of the test compound in DMSO.
In a 96-well plate, add the assay buffer.

Add the test compound dilutions to the respective wells. Include a positive control (no
inhibitor) and a negative control (no enzyme).

Add the recombinant ADAM17 enzyme to all wells except the negative control and incubate
for a pre-determined time (e.g., 15 minutes) at 37°C.

Initiate the reaction by adding the fluorogenic peptide substrate to all wells.
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Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g.,
340 nm excitation and 420 nm emission) every minute for 30-60 minutes at 37°C.

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to determine the IC50 value.

Cell-Based Shedding Assay

This assay measures the ability of an inhibitor to block ADAM17-mediated shedding of a
substrate from the cell surface.

Obijective: To evaluate the cellular efficacy of an ADAM17 inhibitor.
Materials:

A cell line that expresses a known ADAM17 substrate (e.g., HEK293 cells overexpressing
alkaline phosphatase-tagged TGF-a).

Cell culture medium and supplements.

Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding.[12][13][14]
Test compounds dissolved in DMSO.

96-well cell culture plates.

Reagents for detecting the shed substrate (e.g., p-nitrophenyl phosphate for alkaline
phosphatase).

Spectrophotometer.
Procedure:
o Seed the cells in a 96-well plate and allow them to adhere overnight.

* Replace the medium with serum-free medium containing the test compound at various
concentrations and incubate for 1-2 hours.
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» Stimulate shedding by adding PMA to the wells and incubate for a defined period (e.g., 1-2

hours).
e Collect the cell culture supernatant.

e Quantify the amount of the shed substrate in the supernatant using an appropriate detection
method. For alkaline phosphatase-tagged substrates, add p-nitrophenyl phosphate and
measure the absorbance at 405 nm.

» Determine the cell viability in the corresponding wells using an assay like MTT or PrestoBlue
to account for any cytotoxic effects of the compounds.

o Calculate the percentage of inhibition of shedding for each compound concentration relative
to the stimulated control and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways involving ADAM17 and a typical
experimental workflow for inhibitor screening.
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Caption: ADAM17-mediated shedding and downstream signaling pathways.

ADAMLT Inhibitor Screening Workflow

Click to download full resolution via product page

Caption: A typical workflow for screening and identifying ADAML17 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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